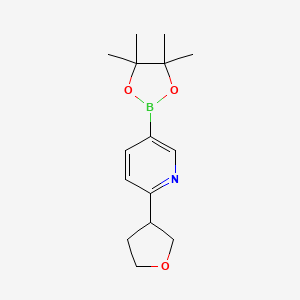
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a tetrahydrofuran group and a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the tetrahydrofuran moiety.
Attachment of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrofuran group can be oxidized to form a lactone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for Suzuki-Miyaura coupling include palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tetrahydrofuran group can undergo ring-opening reactions, while the dioxaborolane group can participate in cross-coupling reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis.
類似化合物との比較
Similar Compounds
2-(Tetrahydrofuran-3-yl)pyridine: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the tetrahydrofuran group, limiting its reactivity in certain types of reactions.
Uniqueness
2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the tetrahydrofuran and dioxaborolane groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound in various fields of scientific research and industrial applications.
生物活性
The compound 2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , also known by its IUPAC name 4,4,5,5-tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane , has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H20BNO4 |
| Molecular Weight | 297.18 g/mol |
| CAS Number | 1356469-05-0 |
| Purity | ≥ 97% |
| Storage Conditions | Inert atmosphere; store at -20°C |
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has shown significant inhibitory effects on GSK-3β (Glycogen synthase kinase 3 beta) and IKK-β (IκB kinase beta), which are critical in various cellular processes including inflammation and neurodegeneration.
Inhibition Studies
Recent studies have demonstrated that the compound exhibits potent inhibitory activity against GSK-3β with an IC50 value of approximately 8 nM , indicating high potency compared to other known inhibitors . Additionally, it has been shown to inhibit IKK-β and ROCK-1 (Rho-associated protein kinase), further supporting its potential therapeutic applications in treating neuroinflammatory conditions .
Cytotoxicity Assays
Cytotoxicity was assessed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound was tested at various concentrations (0.1 to 100 µM). Notably:
- Compounds with IC50 values above 10 µM did not significantly decrease cell viability.
- Specific compounds demonstrated cytotoxic effects comparable to their kinase inhibitory concentrations .
Case Studies
-
Neuroinflammation Model :
In a study examining the anti-inflammatory effects on BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) at concentrations as low as 1 µM. This suggests a promising role in mitigating neuroinflammatory responses . -
GSK-3β Inhibition :
A series of derivatives based on the core structure were synthesized and evaluated for their GSK-3β inhibitory activity. The findings indicated that modifications to the pyridine moiety could enhance potency while maintaining low cytotoxicity .
特性
分子式 |
C15H22BNO3 |
|---|---|
分子量 |
275.15 g/mol |
IUPAC名 |
2-(oxolan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17-9-12)11-7-8-18-10-11/h5-6,9,11H,7-8,10H2,1-4H3 |
InChIキー |
RIFTVRLVWMPMMJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















